molecular formula C8H6F2O3 B1648316 Methyl 2,3-difluoro-4-hydroxybenzoate CAS No. 219685-84-4

Methyl 2,3-difluoro-4-hydroxybenzoate

Cat. No. B1648316
CAS RN: 219685-84-4
M. Wt: 188.13 g/mol
InChI Key: ZHLFIRVEFRQYRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,3-difluoro-4-hydroxybenzoate is a chemical compound with the molecular formula C8H6F2O3 . It is used in laboratory chemicals, the manufacture of substances, and scientific research and development . It is similar to Methyl 4-hydroxybenzoate, which is commonly used as an antimicrobial preservative in foods, drugs, and cosmetics .


Molecular Structure Analysis

The molecular structure of Methyl 2,3-difluoro-4-hydroxybenzoate is represented by the linear formula C8H6F2O3 . The molecular weight of the compound is 188.13 .


Physical And Chemical Properties Analysis

Methyl 2,3-difluoro-4-hydroxybenzoate is a solid substance . It is stored in a sealed, dry environment at room temperature .

Scientific Research Applications

Crystal Structure and Theoretical Analysis

Methyl 4-hydroxybenzoate, a variant of Methyl 2,3-difluoro-4-hydroxybenzoate, is extensively studied for its anti-microbial properties in cosmetics, personal-care products, and as a food preservative. Research has been conducted on its single crystal X-ray structure, examining the intermolecular hydrogen bonding and crystal packing through Hirshfeld surface analysis. This study also delves into computational calculations using quantum mechanical methods, highlighting the pharmaceutical activity of the molecule (Sharfalddin et al., 2020).

Difluoromethylation Process

The difluoromethylation of methyl 4-hydroxy-3-iodobenzoate, closely related to Methyl 2,3-difluoro-4-hydroxybenzoate, has been demonstrated on a multikilogram scale. This process, crucial for the synthesis of this compound, involves choosing a suitable difluorocarbene precursor and ensuring safety in large-scale production (Sperry & Sutherland, 2011).

Alkaline Hydrolysis and Reaction Rates

Studies on the alkaline hydrolysis of methyl esters of 4-hydroxybenzoic acid, in both liquid and frozen states, provide insights into the chemical stability and reaction kinetics of these compounds. This research is essential for understanding the chemical behavior of Methyl 2,3-difluoro-4-hydroxybenzoate under various conditions (Shija et al., 1992).

Fluorogenic Chemosensors

Methyl derivatives of hydroxybenzoates have been used in the development of fluorogenic chemosensors. These sensors demonstrate high selectivity and sensitivity, particularly towards specific metal ions, and have applications in bio-imaging and detecting environmental contaminants (Ye et al., 2014).

Photophysical Behavior Analysis

The photophysical behavior of DFHBI derivatives, which include compounds like Methyl 2,3-difluoro-4-hydroxybenzoate, has been characterized. This research provides insights into how these compounds behave under various solvent conditions and their potential applications in fluorescence-based technologies (Santra et al., 2019).

Safety and Hazards

Methyl 2,3-difluoro-4-hydroxybenzoate is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

While specific future directions for Methyl 2,3-difluoro-4-hydroxybenzoate are not mentioned in the search results, there have been recent advances in difluoromethylation processes based on X–CF2H bond formation . This field of research has benefited from the invention of multiple difluoromethylation reagents , suggesting potential future directions for the study and application of Methyl 2,3-difluoro-4-hydroxybenzoate.

properties

IUPAC Name

methyl 2,3-difluoro-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c1-13-8(12)4-2-3-5(11)7(10)6(4)9/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLFIRVEFRQYRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3-difluoro-4-hydroxybenzoate

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To the 2,3-difluoro-4-hydroxybenzoic acid (800 mg, 5.1 mmol) dissolved in anhydrous methanol (50 mL) was added thionyl chloride (0.55 mL, 7.3 mmol). After stirring the solution at room temperature for 16 hours, the solvent was evaporated. The residue was taken up in ethyl acetate and washed with saturated aqueous sodium bicarbonate, water, brine, and dried over MgSO4 to give methyl 2,3-difluoro-4-hydroxybenzoate (540 mg, 62%).
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Synthesis routes and methods III

Procedure details

4-hydroxy-2,3-difluoro-benzoic acid (2.0 g, 11.5 mmol) was dissolved in MeOH (20 mL) and catalytic quantity of sulfuric acid was added. The mixture was refluxed overnight, after that the solvent was evaporated under reduced pressure; the crude was dissolved in DCM and washed with saturated NaHCO3. The organic phase was dried and evaporated under reduced pressure, and the product was used without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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